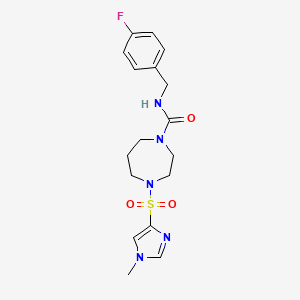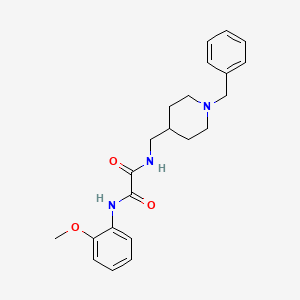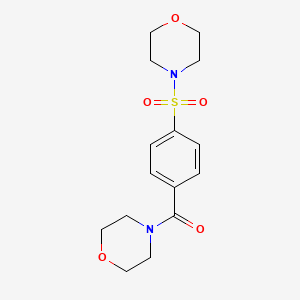![molecular formula C20H27N5O3 B2415710 4-(4-(dimethylamino)phenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1170410-90-8](/img/structure/B2415710.png)
4-(4-(dimethylamino)phenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer Activity
This compound has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly breast cancer (MDA-MB-231 and MCF-7) and lung cancer (A-549) cells. Notably, compound 5d (diethyl (4-(dimethylamino)-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-2,5-dioxo-1H-pyrrol-3-yl)-(hydroxy)methylphosphonate) exhibited potent activity against these cancer cell lines . Further studies could explore its mechanism of action and potential for clinical use.
Pharmacokinetic Profile
In silico pharmacokinetic (ADMET) profiles of this compound have been explored. These profiles provide insights into its absorption, distribution, metabolism, excretion, and toxicity. Notably, all synthesized molecules (5a-5g) exhibited desirable physicochemical properties necessary for oral bioavailability. Additionally, they demonstrated high gastrointestinal (GI) absorption, a crucial property for drug development .
Toxicity Assessment
Acute toxicity predictions categorized all the synthesized molecules (including our compound of interest) as toxicity class IV. This classification suggests a relatively low risk of acute toxicity. However, further safety assessments are essential before clinical trials .
Cellular Toxicity Evaluation
The novel compounds, including our compound, were evaluated for cellular toxicity using normal mouse embryonic fibroblast (NIH/3T3) cell lines. This assessment helps gauge their impact on healthy cells and potential side effects .
Lead Nucleus for Anticancer Drug Development
Maleimide linked with hydroxy phosphonate, as seen in this compound, could serve as a lead nucleus for developing novel anticancer agents. Researchers can explore different in vitro and in vivo models to validate its efficacy and safety .
特性
IUPAC Name |
4-[4-(dimethylamino)phenyl]-6-(2-morpholin-4-ylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-23(2)15-5-3-14(4-6-15)18-17-16(21-20(27)22-18)13-25(19(17)26)8-7-24-9-11-28-12-10-24/h3-6,18H,7-13H2,1-2H3,(H2,21,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFWNWVBYAAMKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CCN4CCOCC4)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2415632.png)




![1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2415639.png)


![N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2415646.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2415647.png)
![3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2415648.png)
![(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide](/img/structure/B2415649.png)
![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2415650.png)